(E)-N-((Z)-5-(3,4-dimethoxybenzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

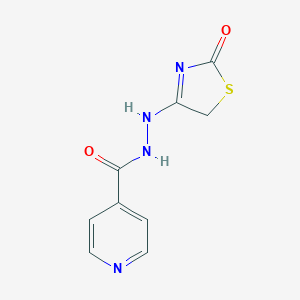

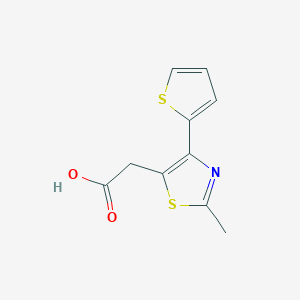

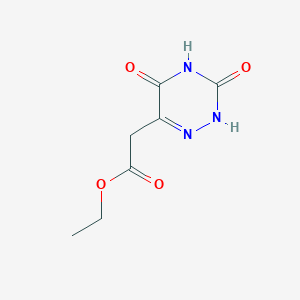

The compound is a sulfonamide derivative with a thiazolidinone ring. Sulfonamides are a group of compounds known for their antibiotic properties . Thiazolidinones are heterocyclic compounds that have been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, a benzenesulfonamide group, and a 3,4-dimethoxybenzylidene group . These groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The thiazolidinone ring might undergo reactions typical for heterocyclic compounds, while the benzenesulfonamide group could participate in reactions typical for sulfonamides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Gastroprotective Properties

The research on ebrotidine, a compound with a somewhat similar structure, showcases its unique properties combining H2-receptor antagonist capabilities with cytoprotective effects. These effects stem from enhanced physicochemical characteristics of mucus gel, independent of endogenous prostaglandin generation. The compound promotes mucosal repair through various mechanisms, including the upregulation of sulfo- and sialomucins, phospholipids synthesis, and improved mucin assembly, which are crucial for maintaining gastric mucosal integrity (Slomiany, Piotrowski, & Slomiany, 1997).

Antioxidant Capacity Reaction Pathways

Investigations into the ABTS/PP decolorization assay reveal insights into the antioxidant capacities of various compounds, highlighting reaction pathways significant for understanding the interaction between antioxidants and radicals. This understanding is crucial for developing new antioxidants with enhanced efficacy and specificity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Fate and Behavior of Organic Compounds

Research on parabens, which share structural similarities with various organic compounds, sheds light on their biodegradability, ubiquity in aquatic environments, and interaction with wastewater treatments. These findings are instrumental in understanding the environmental impact of organic compounds, guiding the development of more eco-friendly substances (Haman, Dauchy, Rosin, & Munoz, 2015).

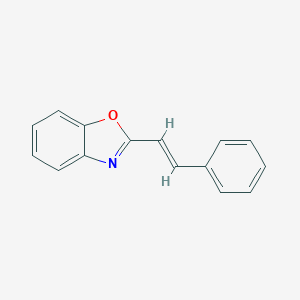

Therapeutic Potential of Benzothiazoles

The broad spectrum of biological activities exhibited by benzothiazole derivatives, including antimicrobial, analgesic, and antitumor properties, underscores their significance in drug discovery and therapeutic applications. These activities highlight the importance of structural modifications in enhancing biological efficacy and developing new pharmacotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S2/c1-4-22-19(23)18(13-14-10-11-16(26-2)17(12-14)27-3)28-20(22)21-29(24,25)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3/b18-13-,21-20+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXSSVXWMQKUKR-RORWIDQYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/S/C1=N/S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((3,4-dimethoxyphenyl)sulfonyl)piperazine](/img/structure/B361843.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)